2-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxy-3-iodophenyl)propanoic acid

Solid-phase peptide synthesis Boc/Bzl protection strategy Orthogonal protecting groups

2-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxy-3-iodophenyl)propanoic acid, commonly designated Boc-3-iodo-L-tyrosine or Boc-Tyr(3-I)-OH (CAS 71400-63-0), is a protected non-proteinogenic L-tyrosine derivative bearing a single iodine atom at the 3-position of the phenolic ring and a tert-butoxycarbonyl (Boc) group on the α-amine. With molecular formula C₁₄H₁₈INO₅, a molecular weight of 407.2 g/mol, a predicted LogP of 2.91, and a specific optical rotation of [α]ᴅ²⁵ = +41 ± 2° (c = 1, dioxane), it occupies a defined niche among iodinated tyrosine building blocks for solid-phase peptide synthesis (SPPS).

Molecular Formula C14H18INO5
Molecular Weight 407.20 g/mol
Cat. No. B12502083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxy-3-iodophenyl)propanoic acid
Molecular FormulaC14H18INO5
Molecular Weight407.20 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)I)C(=O)O
InChIInChI=1S/C14H18INO5/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19)
InChIKeyVQTPRGZNDPHKOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-3-Iodo-L-Tyrosine (CAS 71400-63-0): Core Identity and Procurement-Relevant Physicochemical Profile for Peptide Chemistry


2-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxy-3-iodophenyl)propanoic acid, commonly designated Boc-3-iodo-L-tyrosine or Boc-Tyr(3-I)-OH (CAS 71400-63-0), is a protected non-proteinogenic L-tyrosine derivative bearing a single iodine atom at the 3-position of the phenolic ring and a tert-butoxycarbonyl (Boc) group on the α-amine . With molecular formula C₁₄H₁₈INO₅, a molecular weight of 407.2 g/mol, a predicted LogP of 2.91, and a specific optical rotation of [α]ᴅ²⁵ = +41 ± 2° (c = 1, dioxane), it occupies a defined niche among iodinated tyrosine building blocks for solid-phase peptide synthesis (SPPS) .

Why Boc-3-Iodo-L-Tyrosine Cannot Be Interchanged with Fmoc-Protected or Non-Iodinated Tyrosine Analogs in Peptide Synthesis


The patent literature explicitly documents that both Boc- and Fmoc-protected 3-iodotyrosine building blocks suffer from a shared liability: the free para-hydroxy group remains sufficiently nucleophilic to undergo undesired O-acylation by C-terminally activated amino acids during coupling, resulting in amino acid loss and impracticably low conversion [1]. Beyond this common vulnerability, the choice between Boc and Fmoc Nα-protection dictates the entire orthogonal protection scheme of an SPPS campaign — acid-labile Boc/Bzl versus base-labile Fmoc/tBu — and the two cannot be interchanged without redesigning the synthesis. Furthermore, the single iodine substituent at the 3-position confers physiochemical properties (LogP 2.91, MW 407.2) that are meaningfully distinct from both non-iodinated Boc-Tyr-OH (LogP 2.23, MW 281.3) and the doubly iodinated Boc-3,5-diiodo-L-tyrosine (MW 533.1), such that substituting any of these analogs alters peptide lipophilicity, resin loading stoichiometry, and downstream purification behavior .

Quantitative Differentiation Evidence: Boc-3-Iodo-L-Tyrosine Versus Its Closest Analogs for Scientific Procurement Decisions


Nα-Protection Orthogonality: Boc-3-Iodo-L-Tyrosine Is Exclusively Compatible with Boc/Bzl SPPS Strategy, Unlike Fmoc-3-Iodo-L-Tyrosine

Boc-3-iodo-L-tyrosine utilizes the acid-labile tert-butoxycarbonyl group, making it compatible exclusively with the Boc/Bzl SPPS strategy wherein Nα-deprotection is achieved with trifluoroacetic acid (TFA) and final peptide cleavage from the resin requires hydrogen fluoride (HF) or strong acid [1][2]. In contrast, Fmoc-3-iodo-L-tyrosine (CAS 134486-00-3) employs the base-labile fluorenylmethyloxycarbonyl group for Fmoc/tBu SPPS, where deprotection uses piperidine and final cleavage uses TFA [2]. This represents a binary strategic incompatibility: a peptide synthesis campaign designed around one protection scheme cannot substitute the other building block without fundamental redesign of resins, side-chain protecting groups, and cleavage protocols. The patent literature further notes that both Boc and Fmoc iodotyrosine derivatives share a common liability — the free phenolic OH can undergo undesired O-acylation — but the solutions to mitigate this side reaction (e.g., O-protection with MOM, TBDMS, or PMB groups) differ depending on which Nα-protection is used [2].

Solid-phase peptide synthesis Boc/Bzl protection strategy Orthogonal protecting groups

Lipophilicity (LogP): Boc-3-Iodo-L-Tyrosine Occupies an Intermediate LogP of 2.91, Systematically Lower Than Fmoc-3-Iodo-L-Tyrosine (4.92) and Higher Than Boc-Tyr-OH (2.23)

The predicted partition coefficient (LogP) of Boc-3-iodo-L-tyrosine is 2.91 . This value places it at an intermediate lipophilicity between the non-iodinated analog Boc-Tyr-OH (predicted LogP 2.23) and the Fmoc-protected analog Fmoc-3-iodo-L-tyrosine (predicted LogP 4.92) . The 0.68 LogP unit increase over Boc-Tyr-OH reflects the contribution of the single iodine atom (ΔLogP ≈ +0.68), while the 2.01 LogP unit decrease relative to Fmoc-3-iodo-L-tyrosine is attributable to the absence of the bulky, highly lipophilic fluorenylmethyl group. Compared to free 3-iodo-L-tyrosine (CAS 70-78-0, predicted LogP ~1.65), Boc protection alone contributes approximately +1.26 LogP units. This intermediate lipophilicity is particularly relevant for peptides where excessive hydrophobicity (from Fmoc-iodotyrosine) causes aggregation on resin or poor aqueous solubility of the final product, while insufficient lipophilicity (from Boc-Tyr-OH) reduces membrane permeability of peptide-based drug candidates.

Lipophilicity Partition coefficient Peptide physicochemical properties

Molecular Weight Advantage: Boc-3-Iodo-L-Tyrosine (407.2 Da) Is 23% Lighter Than Fmoc-3-Iodo-L-Tyrosine (529.3 Da), Reducing Resin Loading Burden and Simplifying Mass Spectrometric Characterization

Boc-3-iodo-L-tyrosine has a molecular weight of 407.2 g/mol , which is 122.1 g/mol (23.1%) less than Fmoc-3-iodo-L-tyrosine at 529.3 g/mol . In the context of resin loading for SPPS, this lower molecular weight means that for a given mass of building block, Boc-3-iodo-L-tyrosine delivers approximately 30% more reactive equivalents per gram (2.46 mmol/g for Boc-3-I-Tyr-OH vs. 1.89 mmol/g for Fmoc-3-I-Tyr-OH). Furthermore, the lighter protecting group reduces the incremental mass added to the growing peptide chain by 122 Da per iodotyrosine residue, simplifying mass spectrometric (MALDI-TOF or ESI-MS) confirmation of coupling completion and reducing spectral congestion in peptides containing multiple modified residues.

Molecular weight Resin loading Mass spectrometry SPPS efficiency

Purity and Physicochemical Characterization: Commercially Available Boc-3-Iodo-L-Tyrosine at ≥98% (HPLC) with Defined Melting Point and Optical Rotation Enables Reproducible Peptide Synthesis

Boc-3-iodo-L-tyrosine is commercially available at ≥98% purity by HPLC with a defined melting point range of 82–90 °C and a specific optical rotation of [α]ᴅ²⁵ = +41 ± 2° (c = 1, dioxane) [1]. In comparison, Fmoc-3-iodo-L-tyrosine is available at 97.89% (HPLC) with a melting point of 148.7–152.0 °C and optical rotation of [α]²⁰/ᴅ = −9.5° (c = 1, DMF) [2]. The widely separated melting points and opposite signs of optical rotation between the two protected forms provide orthogonal identity confirmation. The 82–90 °C melting point of the Boc derivative is substantially lower than that of its Fmoc counterpart (148.7–152.0 °C), which reflects the absence of the high-melting fluorenyl moiety and has practical implications for solubility during coupling at ambient temperature — lower-melting Boc-amino acids typically dissolve more readily in DMF or DCM at room temperature.

Purity specification Quality control Optical rotation Melting point

Single Iodine Substitution: Boc-3-Iodo-L-Tyrosine Provides Site-Specific Mono-Iodination for Regioselective Cross-Coupling, Unlike Boc-3,5-Diiodo-L-Tyrosine Which Introduces Two Reactive Sites

Boc-3-iodo-L-tyrosine carries a single iodine atom at the 3-position of the phenolic ring (monoisotopic mass of iodine = 126.90 Da; exact mass of compound = 407.0230 Da) . In contrast, Boc-3,5-diiodo-L-tyrosine (CAS 62129-53-7) carries two iodine substituents with a molecular weight of 533.1 g/mol, representing a mass increase of 125.9 Da (+30.9%) . The mono-iodinated derivative provides exactly one reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), enabling regioselective aryl-aryl or aryl-alkynyl bond formation at a defined position [1]. When Boc-3,5-diiodo-L-tyrosine is used instead, the presence of two iodo substituents introduces competing reactivity that can lead to mixtures of mono- and di-coupled products unless carefully controlled, complicating purification and reducing the yield of the desired mono-functionalized peptide.

Regioselective coupling Mono-iodination Suzuki-Miyaura coupling Peptide modification

Engineered Enzyme Recognition: 3-Iodo-L-Tyrosine (the Deprotected Form) Is Activated 10-Fold More Efficiently Than L-Tyrosine by an Engineered TyrRS Variant, a Property Not Shared by 3,5-Diiodotyrosine

The deprotected amino acid 3-iodo-L-tyrosine — the product obtained after Boc removal from Boc-3-iodo-L-tyrosine — is activated by an engineered E. coli tyrosyl-tRNA synthetase variant (TyrRS Y37V/Q195C) with 10-fold higher efficiency than the native substrate L-tyrosine [1]. This engineered enzyme enables site-specific incorporation of 3-iodo-L-tyrosine into proteins at amber codon positions in eukaryotic in vitro translation systems, achieving >95% occupancy even when 3-iodo-L-tyrosine is present at only twice the concentration of competing L-tyrosine [1]. By contrast, 3,5-diiodo-L-tyrosine is not recognized by this TyrRS variant due to steric exclusion by the second iodine at the 5-position. This provides a biochemical rationale for selecting the mono-iodinated Boc-3-iodo-L-tyrosine as the precursor for generating the free amino acid used in genetic code expansion experiments, where the Boc group serves as a temporary protection that is removed prior to translation.

Unnatural amino acid incorporation Genetic code expansion tRNA synthetase engineering Protein modification

Application Scenarios Where Boc-3-Iodo-L-Tyrosine (CAS 71400-63-0) Delivers Verifiable Selection Advantages Over Alternative Building Blocks


Boc/Bzl Solid-Phase Peptide Synthesis of Iodotyrosine-Containing Therapeutic and Theranostic Peptides

In Boc/Bzl SPPS campaigns producing acid-stable peptides such as peptide thioesters for native chemical ligation, Boc-3-iodo-L-tyrosine is the only compatible iodotyrosine building block — Fmoc-3-iodo-L-tyrosine cannot be used because its base-labile Fmoc group is orthogonal to the acid-labile side-chain protection in Boc chemistry [1]. The patent literature identifies Boc-3-iodo-L-tyrosine as a key building block for the synthesis of theranostic peptide pairs including Pentixather/Pentixafor (CXCR4-targeting) and PSMA I&T (prostate-specific membrane antigen imaging and therapy), where the iodine atom serves as a lipophilic modifier that enhances receptor binding affinity [1]. Its intermediate LogP of 2.91 contributes favorably to the balance between peptide solubility and target receptor interaction, while its single reactive iodo substituent enables late-stage conjugation without the di-substitution side products associated with diiodotyrosine building blocks [2].

Precursor for Generating 3-Iodo-L-Tyrosine in Genetic Code Expansion and Site-Specific Protein Iodination

Boc-3-iodo-L-tyrosine serves as a stably protected precursor that can be quantitatively deprotected (TFA, quantitative conversion) to yield free 3-iodo-L-tyrosine, which is then directly used in engineered TyrRS(V37C195)-mediated incorporation into proteins at >95% amber suppression fidelity [1]. The Boc protection prevents racemization and oxidative degradation of the free amino acid during storage (recommended storage at 0–8 °C), ensuring that the deprotected material retains full L-configuration as confirmed by the specific optical rotation of +41° for the Boc-protected form [2]. This application is not served by Boc-Tyr-OH (lacks the iodine required for SAD phasing or radio-iodination) or by Fmoc-3-iodo-L-tyrosine (whose Fmoc deprotection conditions using piperidine are incompatible with direct use in biological translation systems).

Palladium-Catalyzed Regioselective Cross-Coupling for Synthesis of Modified Peptides with Single-Site Aryl/Alkynyl Functionalization

As demonstrated by Walker and Rokita (2003), 3-iodo-L-tyrosine derivatives form stable boroxazolidone complexes with 9-BBN that serve as convenient substrates for palladium-catalyzed Sonogashira coupling to produce 3-ethynyl-L-tyrosine, with the complex being stable to silica gel chromatography, triethylamine in THF, and potassium fluoride in DMF [1]. Boc-3-iodo-L-tyrosine, by virtue of its single iodo substituent at the 3-position, enables this chemistry with complete regioselectivity, avoiding the competing reactivity at the 5-position that complicates the use of Boc-3,5-diiodo-L-tyrosine. The Boc group remains intact under these cross-coupling conditions, allowing the modified amino acid to be directly incorporated into peptides without additional protection/deprotection steps [2].

Radiolabeling Precursor for SPECT and PET Tracer Development via Iodine Isotope Exchange or Direct Use in Peptide Synthesis

The pre-installed iodine atom in Boc-3-iodo-L-tyrosine provides a defined site for radio-iodination (¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I) either on the protected building block prior to peptide assembly or on the completed peptide [1]. The Boc protection strategy is particularly advantageous for radio-iodination because the acid-labile Boc group can be removed under conditions that do not cause reductive de-iodination — a known problem with Fmoc deprotection using piperidine, which can slowly displace aryl iodides under certain conditions. The defined molecular weight (407.2 Da) and high purity (≥98% HPLC) of the commercially available building block [2] ensure precise stoichiometric control in radiolabeling reactions, where the concentration of the cold precursor relative to the radioisotope determines the specific activity of the final tracer — a critical quality attribute for receptor-targeted imaging agents.

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